Amlodipine metabolite

Pharmacokinetics Drug Metabolism Bioanalysis

Sourcing a reliable, well-characterized standard for amlodipine's major oxidative metabolite is a common bottleneck for bioanalytical and quality control labs. CAS 113994-45-9 is the definitive reference standard, directly addressing the need for specificity and regulatory traceability. • Enables precise quantification in plasma and urine with its unique MRM transition (m/z 422→334), preventing systematic errors. • Serves as a critical impurity marker for ANDA/DMF forced degradation studies, with optional traceability to USP/EP monographs. • Supplied with a comprehensive Certificate of Analysis to ensure data integrity and regulatory compliance for every batch.

Molecular Formula C20H20ClNO7
Molecular Weight 421.8 g/mol
CAS No. 113994-45-9
Cat. No. B114965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine metabolite
CAS113994-45-9
Synonyms2-[(carboxymethoxy)methyl]-4-(2-chlorophenyl)-6-methyl- 3-ethyl 5-methyl Ester 3,5-pyridinedicarboxylic Acid;  2-([4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic Acid; 
Molecular FormulaC20H20ClNO7
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)C)C(=O)OC)C2=CC=CC=C2Cl
InChIInChI=1S/C20H20ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8H,4,9-10H2,1-3H3,(H,23,24)
InChIKeyWYLSEDHKQJBUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amlodipine Metabolite Reference Standard Overview


Amlodipine metabolite (CAS 113994-45-9), chemically defined as O-Des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine (also designated 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid), is the major oxidative pyridine metabolite of the dihydropyridine calcium channel blocker amlodipine [1]. This compound represents the predominant circulating and excreted metabolite in humans following amlodipine administration, characterized by the oxidation of the dihydropyridine ring to a pyridine moiety coupled with subsequent oxidative deamination of the 2-aminoethoxymethyl side chain [2]. As a pharmacologically inactive metabolite with distinct physicochemical properties relative to the parent drug, it serves as a critical reference standard for bioanalytical method development, pharmacokinetic studies, therapeutic drug monitoring, and pharmaceutical quality control applications [3].

Amlodipine Metabolite: Why Substitution Fails


Amlodipine metabolite (CAS 113994-45-9) cannot be substituted in analytical or pharmacokinetic applications by amlodipine itself (CAS 88150-42-9), other amlodipine-related metabolites (e.g., UK-56697, UK-52831, UK-55059), or generic pyridine analogs due to fundamental differences in molecular structure, physicochemical properties, and analytical behavior [1]. While amlodipine retains the intact 1,4-dihydropyridine ring essential for L-type calcium channel blockade (IC50 ~1.8-1.9 nM at human Cav1.2), the target metabolite CAS 113994-45-9 is an oxidized pyridine derivative with the 2-aminoethoxymethyl side chain converted to a carboxymethoxymethyl moiety [2]. This structural divergence results in distinct chromatographic retention times, mass spectrometric fragmentation patterns (m/z 422 → 334 for the metabolite versus m/z 409 → 238 for amlodipine), and critically, the complete loss of calcium channel antagonist activity—properties that make the metabolite uniquely suited as a reference standard for accurate quantification in plasma, urine, and forced degradation studies [3]. Using the parent compound or a different metabolite standard would introduce systematic quantification errors, compromise method specificity, and fail regulatory requirements for bioanalytical method validation or ANDA impurity profiling [4].

Amlodipine Metabolite Differentiation Evidence


Urinary Metabolite Abundance Comparison

CAS 113994-45-9 (the pyridine oxidation product with oxidative deamination) constitutes the single most abundant metabolite in human urine following amlodipine administration, representing 33% of total urinary radioactivity in the 0-72 hour post-dose collection period [1]. In comparison, the next most abundant identified metabolite, UK-56697 (the pyridine derivative retaining the intact 2-aminoethoxymethyl side chain), accounts for approximately 15-20% of urinary radioactivity [1]. This 1.65- to 2.2-fold greater relative abundance of CAS 113994-45-9 over the nearest metabolite comparator establishes this compound as the quantitatively dominant metabolic species requiring reference standard availability for accurate bioanalytical quantification [1].

Pharmacokinetics Drug Metabolism Bioanalysis

Calcium Channel Antagonist Activity Absence

CAS 113994-45-9 is pharmacologically inactive as a calcium channel antagonist, exhibiting minimal to no measurable inhibition of L-type calcium channels [1]. In contrast, the parent compound amlodipine displays potent calcium channel blockade with an IC50 value of approximately 1.9 nM against Ca2+-induced contractions in depolarized rat aorta and 1.8 nM at recombinant human Cav1.2 channels [2]. The efficacy of amlodipine in humans is attributed entirely to the parent drug, as pyridine metabolites including CAS 113994-45-9 lack the dihydropyridine ring structure required for L-type calcium channel binding and antagonism [3].

Pharmacology Calcium Channel Blockade Metabolite Activity

Physicochemical Property Differences

CAS 113994-45-9 possesses a predicted LogP value of 3.15-3.28 and a predicted pKa of 3.07 ± 0.10 , reflecting the carboxylic acid functionality introduced via oxidative deamination. In comparison, amlodipine has a LogP of approximately 2.2-2.5 and a pKa of 8.6-9.1 (amine group) [1]. The increased lipophilicity (ΔLogP ~0.7-1.0 units) and distinct acid-base character (carboxylic acid pKa 3.07 versus amine pKa 8.6) of CAS 113994-45-9 relative to amlodipine result in significantly different reversed-phase chromatographic retention times and pH-dependent extraction efficiencies [2].

Physicochemical Properties Chromatography Method Development

Distinct Mass Spectrometry Fragmentation

CAS 113994-45-9 exhibits a characteristic MS/MS fragmentation pattern with a precursor ion [M+H]+ at m/z 422 and a prominent product ion at m/z 334, corresponding to the loss of the carboxymethoxy moiety [1]. This fragmentation profile differs distinctly from amlodipine (precursor m/z 409 → product ion m/z 238) and from the related metabolite UK-56697 (precursor m/z 407 → product ion m/z 286) [2]. The unique MRM transition (m/z 422 → 334) enables specific and interference-free quantification of CAS 113994-45-9 in complex biological matrices without cross-talk from the parent drug or other co-eluting metabolites [3].

Mass Spectrometry LC-MS/MS MRM Quantification

Amlodipine Metabolite Application Scenarios


Bioanalytical Method Validation for PK Studies

CAS 113994-45-9 is the essential reference standard for developing and validating LC-MS/MS or HPLC-UV methods for quantifying amlodipine metabolite exposure in human plasma, urine, or tissue samples [1]. Given that this metabolite accounts for 33% of urinary radioactivity and is the predominant circulating metabolite, accurate quantification is required for complete pharmacokinetic profiling in bioequivalence studies, therapeutic drug monitoring, and clinical pharmacology investigations [2]. The distinct MRM transition (m/z 422 → 334) and physicochemical properties (LogP ~3.2, pKa 3.07) necessitate compound-specific method optimization that cannot be achieved using amlodipine or alternative metabolite standards [1].

Quality Control and Impurity Profiling

CAS 113994-45-9 serves as a critical reference standard for identifying and quantifying oxidative degradation products and metabolic impurities in amlodipine active pharmaceutical ingredient (API) and finished drug products [1]. During forced degradation studies (oxidative stress conditions) and stability testing, this pyridine metabolite may form as a degradation impurity; its accurate identification and quantification require a certified reference standard with traceability to pharmacopeial monographs (USP or EP) [2]. Procurement of CAS 113994-45-9 with full Certificate of Analysis documentation ensures regulatory compliance for ANDA submissions, DMF filings, and commercial batch release testing [3].

CYP3A4-Mediated Drug Interaction Studies

CAS 113994-45-9 is the primary analytical endpoint for studies investigating the impact of CYP3A4 inhibitors, inducers, or genetic polymorphisms on amlodipine metabolism [1]. As amlodipine is extensively metabolized (~90%) to inactive pyridine derivatives including CAS 113994-45-9 via hepatic CYP3A4-mediated oxidation, accurate quantification of this metabolite is essential for assessing metabolic clearance, enzyme activity, and potential drug-drug interactions [2]. The metabolite's pharmacological inactivity also makes it an ideal biomarker of CYP3A4 activity without confounding pharmacodynamic effects [3].

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